molecular formula C13H13NO3 B12551658 3-Methacryloyl-4beta-phenyloxazolidine-2-one CAS No. 154499-36-2

3-Methacryloyl-4beta-phenyloxazolidine-2-one

Cat. No.: B12551658
CAS No.: 154499-36-2
M. Wt: 231.25 g/mol
InChI Key: UJBHHSVLIFXDJH-LLVKDONJSA-N
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Description

3-Methacryloyl-4beta-phenyloxazolidine-2-one is a unique organic compound with the molecular formula C13H13NO3. This compound is characterized by the presence of a methacryloyl group attached to a phenyloxazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methacryloyl-4beta-phenyloxazolidine-2-one typically involves the reaction of methacryloyl chloride with 4beta-phenyloxazolidine-2-one in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 3-Methacryloyl-4beta-phenyloxazolidine-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methacryloyl-4beta-phenyloxazolidine-2-one primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group participates in free radical polymerization, leading to the formation of a three-dimensional polymer network. This network can encapsulate various molecules, making it useful in drug delivery and tissue engineering applications .

Comparison with Similar Compounds

Uniqueness: 3-Methacryloyl-4beta-phenyloxazolidine-2-one is unique due to the presence of both methacryloyl and phenyloxazolidine groups, which confer distinct reactivity and properties. Its ability to undergo polymerization and form functional polymers makes it valuable in various scientific and industrial applications .

Properties

CAS No.

154499-36-2

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(4S)-3-(2-methylprop-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H13NO3/c1-9(2)12(15)14-11(8-17-13(14)16)10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3/t11-/m1/s1

InChI Key

UJBHHSVLIFXDJH-LLVKDONJSA-N

Isomeric SMILES

CC(=C)C(=O)N1[C@H](COC1=O)C2=CC=CC=C2

Canonical SMILES

CC(=C)C(=O)N1C(COC1=O)C2=CC=CC=C2

Origin of Product

United States

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